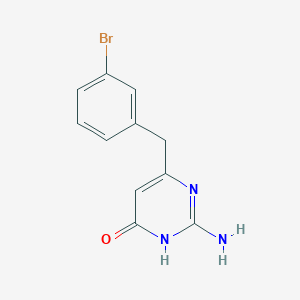

2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one

CAS No.: 883892-47-5

Cat. No.: VC2796912

Molecular Formula: C11H10BrN3O

Molecular Weight: 280.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 883892-47-5 |

|---|---|

| Molecular Formula | C11H10BrN3O |

| Molecular Weight | 280.12 g/mol |

| IUPAC Name | 2-amino-4-[(3-bromophenyl)methyl]-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C11H10BrN3O/c12-8-3-1-2-7(4-8)5-9-6-10(16)15-11(13)14-9/h1-4,6H,5H2,(H3,13,14,15,16) |

| Standard InChI Key | UIWHODLSUMMVIR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)CC2=CC(=O)NC(=N2)N |

| Canonical SMILES | C1=CC(=CC(=C1)Br)CC2=CC(=O)NC(=N2)N |

Introduction

Structural Characteristics and Chemical Properties

2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one is also known by its IUPAC name 2-amino-4-[(3-bromophenyl)methyl]-1H-pyrimidin-6-one . This compound features a pyrimidine core with an amino group at position 2, a ketone at position 4, and a 3-bromobenzyl substituent at position 6. The chemical structure incorporates both a heterocyclic pyrimidine ring and an aromatic benzene ring with a bromine substituent at the meta position.

The compound is classified as a research chemical, specifically designated for research and development purposes under the supervision of qualified technical personnel . This classification highlights its current status as an investigational compound rather than an approved therapeutic agent.

Molecular Properties

Based on related pyrimidinone structures, the following properties can be inferred for 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrN₃O |

| Molecular Weight | Approximately 280 g/mol |

| Physical Appearance | Likely a crystalline solid |

| Solubility | Potentially soluble in polar organic solvents such as DMSO and DMF |

| Hydrogen Bond Donors | Multiple (NH₂ and NH groups) |

| Hydrogen Bond Acceptors | Multiple (N atoms and C=O group) |

The presence of multiple hydrogen bond donors and acceptors suggests that this compound may have significant potential for molecular interactions with biological targets, particularly proteins that rely on hydrogen bonding networks for ligand recognition.

| Biological Activity | Evidence from Structural Analogs | Potential Mechanism |

|---|---|---|

| RTK Inhibition | Observed in bromoanilino-substituted pyrimidines | Binding to kinase active sites through hydrogen bonding and hydrophobic interactions |

| Antiviral Activity | Reported for 2-amino-5-bromo-4(3H)-pyrimidinone derivatives | Possible interferon induction or direct inhibition of viral enzymes |

| Immunomodulation | Suggested for some pyrimidinone derivatives | Modulation of immune cell function or cytokine production |

Structure-Activity Relationships

The structural features of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one can be analyzed in terms of their potential contributions to biological activity, based on findings from related compounds.

Key Structural Elements

The molecule contains several functional groups that may contribute to its biological properties:

-

The 2-amino group: This moiety is often involved in hydrogen bonding with target proteins, particularly in the hinge region of kinases . This interaction is crucial for many enzyme inhibitors.

-

The pyrimidinone core: This heterocyclic system provides a rigid scaffold that positions the functional groups in three-dimensional space, potentially in orientations favorable for interaction with biological targets.

-

The 3-bromobenzyl substituent: The presence of the bromine atom introduces both steric and electronic effects. Halogen atoms can participate in halogen bonding with protein targets and can influence the lipophilicity and membrane permeability of the compound.

Modification Effects

Studies on related compounds suggest that modifications at various positions can significantly affect biological activity:

-

C-6 position modifications: The introduction of different substituents at this position has been shown to affect both the potency and toxicity profiles of pyrimidinone derivatives . The presence of the 3-bromobenzyl group at C-6 in our target compound might confer specific activity profiles.

-

Bromination effects: The presence of bromine atoms in pyrimidinone derivatives has been associated with enhanced biological activities in some cases. For instance, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone has shown an intriguing spectrum of immunomodulatory activity .

Research Applications and Future Directions

2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one is currently designated as a research chemical for use in scientific investigations . Its structural features suggest several potential applications in medicinal chemistry and drug development research.

Drug Discovery Applications

This compound may serve as:

-

A lead compound for the development of novel tyrosine kinase inhibitors, potentially targeting specific RTKs involved in cancer or inflammatory diseases.

-

A structural template for the design of new antiviral agents, particularly if structural modifications can enhance antiviral potency while reducing toxicity concerns.

-

A tool compound for investigating structure-activity relationships in pyrimidinone derivatives, potentially elucidating the impact of specific substituents on biological activity.

Synthetic Methodology Development

The synthesis of 2-Amino-6-(3-bromo-benzyl)-3H-pyrimidin-4-one may also contribute to the development of novel synthetic methodologies, particularly:

-

Regioselective functionalization of heterocyclic systems

-

Novel approaches to pyrimidinone synthesis

-

Methods for introducing benzyl substituents at specific positions of heterocycles

Future Research Directions

Several promising research directions emerge from the current understanding of this compound:

-

Comprehensive evaluation of its biological activity profile, particularly against kinase panels and viral strains

-

Structural modifications to enhance potency, selectivity, and reduce potential toxicity

-

Detailed structure-activity relationship studies to understand the impact of each functional group

-

Investigation of potential synergistic effects with established therapeutic agents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume